Quinazoline

Catalog No.
S597625
CAS No.
253-82-7
M.F
C8H6N2
M. Wt
130.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinazoline

CAS Number

253-82-7

Product Name

Quinazoline

IUPAC Name

quinazoline

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H

InChI Key

JWVCLYRUEFBMGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC=N2

Synonyms

1,3-Benzodiazine; 1,3-Diazanaphthalene; 5,6-Benzopyrimidine; NSC 72372; Phenmiazine

Canonical SMILES

C1=CC=C2C(=C1)C=NC=N2

Drug Discovery and Development

Quinazoline and its derivatives have displayed a remarkable range of therapeutic potential, making them attractive candidates for drug discovery and development []. Several established drugs with quinazoline cores exist, including:

  • Lapatinib: Used in combination therapy for breast cancer [].
  • Erlotinib: Employed in the treatment of non-small cell lung cancer [].
  • Gilteritinib: Approved for the treatment of FLT3-mutated acute myeloid leukemia [].

Quinazoline is an organic compound with the chemical formula C₈H₆N₂. It belongs to a class of aromatic heterocycles with a bicyclic structure. This structure consists of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring []. Quinazoline itself is a light yellow crystalline solid with low water solubility []. While the parent molecule has limited mention in research, numerous quinazoline derivatives have been synthesized due to their diverse biological activities []. These derivatives form the core structure of various drugs with applications in treating cancer, malaria, and other diseases [].


Molecular Structure Analysis

The key feature of quinazoline's structure is the bicyclic arrangement of the benzene and pyrimidine rings. The two rings share two carbon atoms and are planar due to resonance stabilization within the molecule []. The presence of nitrogen atoms in the pyrimidine ring contributes to the molecule's aromaticity and its ability to form hydrogen bonds with other molecules [].

The specific positions where functional groups are attached to the quinazoline core significantly impact the molecule's biological properties. Substitutions at various positions (e.g., C2, C3, C4, N1) can lead to a wide range of derivatives with distinct activities.


Chemical Reactions Analysis

Synthesis

Several methods exist for synthesizing quinazoline derivatives. A common approach involves the condensation reaction between aniline derivatives and various starting materials like o-diaminobenzene, amides with ortho-nitrile groups, or carboxylic acids []. Here's an example of a condensation reaction between aniline and o-diaminobenzene to form a simple quinazoline derivative:

C₆H₅NH₂ + o-C₆H₄(NH₂)₂ -> C₈H₆N₂ + 2 NH₃ []

Other Reactions

Due to the presence of aromatic rings and nitrogen atoms, quinazoline derivatives can participate in various other reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and acylation reactions. The specific reactions depend on the functional groups present on the molecule.

Physical and Chemical Properties

  • Appearance: Light yellow crystals []
  • Melting Point: No data available for the parent compound, but melting points of derivatives typically range from 150-300°C []
  • Boiling Point: 243 °C (469 °F) []
  • Solubility: Low in water, soluble in organic solvents []
  • Stability: Thermally stable []

The mechanism of action of quinazoline derivatives depends on the specific functionalities attached to the core structure. However, some general mechanisms have been established. For example, some derivatives inhibit specific enzymes by binding to their active sites, while others interfere with cell signaling pathways []. Gefitinib, an FDA-approved drug for lung cancer, is a quinazoline derivative that acts by blocking the epidermal growth factor receptor (EGFR), a protein involved in cell proliferation.

XLogP3

1

Boiling Point

241.0 °C

LogP

1.0 (LogP)

Melting Point

48.0 °C

UNII

UB9QUR18NL

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

253-82-7

Wikipedia

Quinazoline

Dates

Modify: 2023-08-15
Hert et al. Quantifying biogenic bias in screening libraries Nature Chemical Biology, doi: 10.1038/nchembio.180, published online 31 May 2009 http://www.nature.com/naturechemicalbiology

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